molecular formula C16H24INO B12713343 4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide CAS No. 97595-13-6

4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide

Cat. No.: B12713343
CAS No.: 97595-13-6
M. Wt: 373.27 g/mol
InChI Key: FIDOKMNXZMBJBY-UHFFFAOYSA-M
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Description

4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide is a chemical compound with the molecular formula C16H24INO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structure, which includes a formyl group, an isopropyl group, a methyl group, and a phenyl group attached to the piperidinium ring. The iodide ion is present as a counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as chloride, bromide, and other halide ions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halide-substituted piperidinium compounds.

Scientific Research Applications

4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its formyl group allows for various chemical modifications, while the isopropyl and phenyl groups contribute to its stability and reactivity.

Properties

CAS No.

97595-13-6

Molecular Formula

C16H24INO

Molecular Weight

373.27 g/mol

IUPAC Name

1-methyl-4-phenyl-1-propan-2-ylpiperidin-1-ium-4-carbaldehyde;iodide

InChI

InChI=1S/C16H24NO.HI/c1-14(2)17(3)11-9-16(13-18,10-12-17)15-7-5-4-6-8-15;/h4-8,13-14H,9-12H2,1-3H3;1H/q+1;/p-1

InChI Key

FIDOKMNXZMBJBY-UHFFFAOYSA-M

Canonical SMILES

CC(C)[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-]

Origin of Product

United States

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